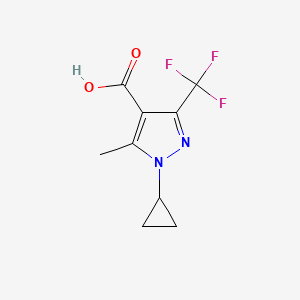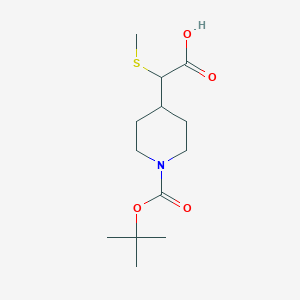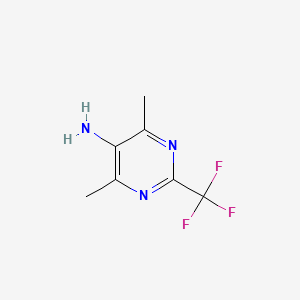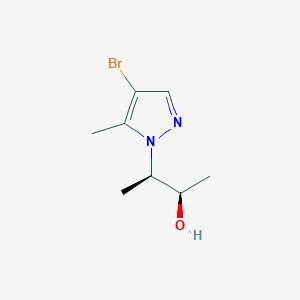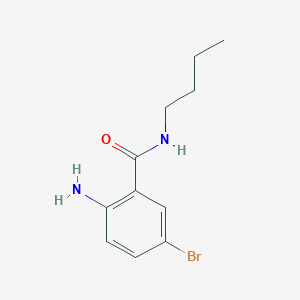
2-Amino-5-bromo-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-N-butylbenzamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the fifth position, and a butyl group attached to the nitrogen atom of the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-5-bromo-N-butylbenzamide typically begins with commercially available 2-Amino-5-bromobenzamide.
Alkylation Reaction: The key step involves the alkylation of the amino group with butyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the amino group, making it more nucleophilic.
Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 2-Amino-5-bromo-N-butylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMSO.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-Amino-5-substituted-N-butylbenzamides.
Oxidation: Formation of 2-Nitro-5-bromo-N-butylbenzamide.
Reduction: Formation of 2-Amino-5-bromo-N-butylbenzylamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-5-bromo-N-butylbenzamide is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. Its structural similarity to other bioactive benzamides makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-Amino-5-bromo-N-butylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzamide: Lacks the butyl group, making it less lipophilic and potentially altering its biological activity.
2-Amino-5-chloro-N-butylbenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
2-Amino-5-bromo-N-methylbenzamide: Contains a methyl group instead of a butyl group, influencing its solubility and pharmacokinetic properties.
Uniqueness
2-Amino-5-bromo-N-butylbenzamide is unique due to the presence of both a bromine atom and a butyl group, which confer distinct chemical and physical properties. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-amino-5-bromo-N-butylbenzamide |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) |
Clé InChI |
ROFLCIRPNMKFJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


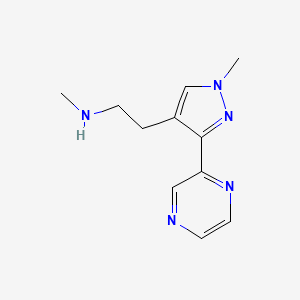

![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
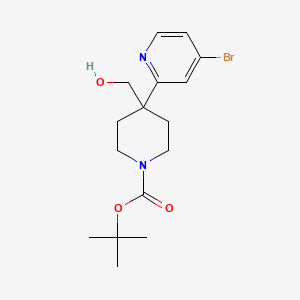
![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
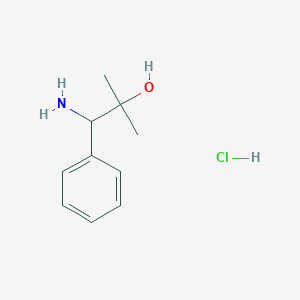
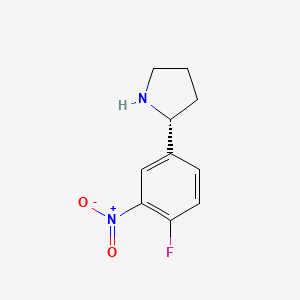
![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
